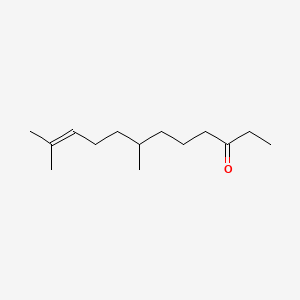

7,11-Dimethyldodec-10-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39268-96-7 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

7,11-dimethyldodec-10-en-3-one |

InChI |

InChI=1S/C14H26O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3 |

InChI Key |

BHIKFSYWWLGMRR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Stereochemical Investigations and Isomeric Forms of 7,11 Dimethyldodec 10 En 3 One

Elucidation of Chiral Centers and Geometric Isomerism (E/Z configurations)

The structure of 7,11-Dimethyldodec-10-en-3-one contains a single chiral center at the C-7 position. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, a -(CH₂)₃-C(O)-CH₂-CH₃ group, and a -CH₂-CH₂-CH=C(CH₃)₂ group. The presence of this stereocenter gives rise to two possible enantiomers, (R)-7,11-Dimethyldodec-10-en-3-one and (S)-7,11-Dimethyldodec-10-en-3-one.

Furthermore, the double bond located between C-10 and C-11 introduces the possibility of geometric isomerism. However, in the case of this compound, the C-11 atom is bonded to two identical methyl groups. According to the Cahn-Ingold-Prelog priority rules, if one of the doubly bonded carbons bears two identical substituents, no E/Z isomerism is possible. Therefore, this compound exists as a pair of enantiomers due to the chiral center at C-7, but does not exhibit E/Z isomerism at the C-10 double bond.

Methodologies for Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires the use of enantioselective or diastereoselective methods. While specific literature for the synthesis of this exact compound is limited, general strategies employed for the synthesis of structurally related chiral ketones can be considered.

One common approach involves the use of chiral auxiliaries. An achiral starting material can be covalently bonded to a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as alkylation to introduce the methyl group at C-7, can proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis. A chiral catalyst, often a metal complex with a chiral ligand, can be used to control the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric conjugate addition of a methyl organometallic reagent to an appropriate α,β-unsaturated ketone precursor could establish the chiral center at C-7 with high enantioselectivity.

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of this compound. Lipases are commonly used enzymes that can selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.

A hypothetical retrosynthetic analysis could involve key fragments that can be coupled using stereocontrolled reactions. For example, a Grignard reagent derived from a chiral halide could be coupled with an appropriate electrophile.

Table 1: Potential Strategies for Stereoselective Synthesis

| Methodology | Description | Potential Precursors |

| Chiral Auxiliary | Use of a removable chiral group to direct a diastereoselective reaction. | An α,β-unsaturated ketone attached to a chiral oxazolidinone. |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer. | An enone precursor for asymmetric conjugate addition of a methyl group. |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | Racemic this compound. |

Advanced Spectroscopic and Chromatographic Techniques for Isomer Resolution and Characterization

The resolution and characterization of the stereoisomers of this compound rely on advanced analytical techniques.

Chromatographic Techniques:

Chiral chromatography is the most direct method for separating enantiomers. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be employed. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. The choice of the CSP is critical and often requires screening of various commercially available chiral columns.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard ¹H and ¹³C NMR spectra of the enantiomers are identical, the use of chiral solvating agents or chiral lanthanide shift reagents can induce diastereomeric interactions, leading to observable differences in the chemical shifts of the corresponding nuclei. This allows for the determination of enantiomeric excess.

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry in diastereomers if they were to be synthesized. For this compound, this would be more relevant in derivatives with additional stereocenters.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can determine the absolute configuration of chiral molecules. By comparing the experimental VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the enantiomers can be assigned.

Table 2: Analytical Techniques for Isomer Analysis

| Technique | Application | Expected Outcome |

| Chiral GC/HPLC | Separation of enantiomers. | Two distinct peaks corresponding to the (R) and (S) enantiomers. |

| NMR with Chiral Additives | Determination of enantiomeric purity. | Splitting of signals in the NMR spectrum, allowing for integration and calculation of enantiomeric excess. |

| VCD/ECD Spectroscopy | Determination of absolute configuration. | Comparison of experimental and calculated spectra to assign (R) or (S) configuration. |

Comprehensive Synthetic Strategies for 7,11 Dimethyldodec 10 En 3 One and Its Analogues

Retrosynthetic Approaches and Key Fragment Syntheses

Retrosynthetic analysis is a powerful method for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials airitilibrary.com. For 7,11-Dimethyldodec-10-en-3-one, the most logical retrosynthetic disconnection is at the C4-C5 bond, which simplifies the molecule into two key fragments. This disconnection corresponds to a well-known carbon-carbon bond-forming reaction, the aldol condensation.

The primary disconnection reveals two synthons: a C8 enolate synthon and a C4 electrophilic synthon. These correspond to readily available chemical precursors:

Citral (B94496) (3,7-dimethylocta-2,6-dienal) : A C10 terpenoid aldehyde that, after a strategic reduction, serves as the precursor to the C8 fragment.

2-Butanone (Methyl Ethyl Ketone) : A simple C4 ketone that provides the remaining carbon atoms.

The forward synthesis, therefore, involves an aldol condensation between citral and 2-butanone to form an unsaturated ketone intermediate, followed by selective hydrogenation of one of the carbon-carbon double bonds to yield the final product. The initial condensation product is an α,β-unsaturated ketone, often referred to as a pseudo-methylionone chemicalbook.com.

The key fragments are synthesized or sourced as follows:

Citral : This aldehyde is naturally abundant in the essential oils of plants like lemongrass (Cymbopogon citratus) and can be isolated through methods like steam distillation researchgate.net. It exists as a mixture of two geometric isomers, geranial (trans or E-isomer) and neral (cis or Z-isomer) researchgate.net.

2-Butanone : This is a bulk chemical produced on a large industrial scale, typically through the oxidation of 2-butanol.

This retrosynthetic strategy is advantageous due to the low cost and high availability of the starting materials.

Development of Novel Carbon-Carbon Bond Forming Reactions in the Synthesis of this compound

The cornerstone of the synthesis of this compound is the formation of the C4-C5 carbon-carbon bond, which is typically achieved through an aldol condensation reaction. This reaction involves the enolate of 2-butanone acting as a nucleophile and attacking the electrophilic carbonyl carbon of citral.

The aldol condensation of citral with ketones has been the subject of extensive research, with a focus on controlling the regioselectivity and improving reaction efficiency. The reaction of citral with 2-butanone can theoretically occur at either the methyl (-CH3) or the methylene (B1212753) (-CH2-) group of the ketone. Condensation at the methylene group leads to the desired branched-chain structure. Studies have shown that reaction conditions, particularly the choice of catalyst, can influence this selectivity researchgate.net.

Catalytic Systems for Aldol Condensation:

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Base | Sodium Hydroxide (NaOH) | Inexpensive, traditional method. | researchgate.net |

| Solid Base | Magnesium Oxide (MgO) | Recyclable, environmentally benign, can enhance selectivity. | conicet.gov.ar |

| Alkali-Promoted Solid Base | Lithium-doped MgO (Li/MgO) | Increased activity and yield compared to un-promoted MgO. | conicet.gov.ar |

| Hydrotalcites | Mg-Al Mixed Oxides | Solid base catalyst with tunable properties. | conicet.gov.ar |

The use of solid base catalysts like MgO and hydrotalcites represents a significant advancement, aligning with green chemistry principles by facilitating catalyst recovery and minimizing waste conicet.gov.ar. Research has demonstrated that these solid catalysts can be highly effective for the liquid-phase condensation of citral with ketones, leading to high yields of the pseudo-ionone type intermediates conicet.gov.ar. The reaction mechanism on these surfaces involves the abstraction of an α-proton from the ketone to form an enolate, which then attacks the citral carbonyl conicet.gov.ar.

Catalytic Asymmetric Synthesis and Chiral Pool Strategies

The structure of this compound contains a stereocenter at the C7 position. The synthesis of a single enantiomer is often desired in the fragrance industry, as different enantiomers can have distinct olfactory properties. Two primary strategies for achieving this are catalytic asymmetric synthesis and the chiral pool approach.

Catalytic Asymmetric Synthesis: This approach introduces chirality using a chiral catalyst. A key opportunity for asymmetric control in the synthesis of this compound lies in the selective reduction of the α,β-unsaturated ketone intermediate formed after the aldol condensation. The conjugated C=C double bond can be hydrogenated enantioselectively.

Asymmetric Hydrogenation: This can be achieved using transition metal catalysts complexed with chiral ligands. While specific application to this exact substrate is not widely documented, the asymmetric hydrogenation of α,β-unsaturated ketones is a well-established method for producing chiral ketones.

Biocatalytic Reduction: Enzymes, particularly from the Old Yellow Enzyme (OYE) family of oxidoreductases, are highly effective for the stereospecific reduction of activated C=C double bonds polimi.it. These enzymes can provide high enantiomeric excess under mild, environmentally friendly conditions polimi.it. Baker's yeast is another biocatalyst known for its ability to reduce prochiral ketones and α,β-unsaturated carbonyls stereoselectively cnr.it.

Chiral Pool Synthesis: This strategy utilizes a chiral starting material that already contains the desired stereocenter. For this compound, this would involve starting with a chiral precursor for the citral-derived fragment. For instance, if a chiral citronellal were used and elaborated into the target molecule, the stereochemistry at C7 would be pre-determined. However, this approach is often more synthetically demanding and may be less convergent than the catalytic asymmetric approach.

Green Chemistry Principles and Sustainable Synthesis Methodologies for this compound

The synthesis of fragrance compounds is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact and improve sustainability mlsu.ac.in. The production of this compound can be made more sustainable in several ways.

Key Green Chemistry Approaches:

Use of Renewable Feedstocks: The synthesis prominently features citral, which can be sourced from renewable plant materials like lemongrass, making it a bio-based starting material researchgate.net.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of base (e.g., solid bases) for the aldol condensation is superior to using stoichiometric amounts, as it reduces waste and allows for catalyst recycling conicet.gov.armlsu.ac.in. Similarly, catalytic hydrogenation methods are preferred over stoichiometric reducing agents.

Atom Economy: The aldol condensation is an atom-economical reaction, as most atoms from the reactants are incorporated into the product, with water being the only major byproduct.

Safer Solvents and Reaction Conditions: Research into fragrance synthesis focuses on replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions chim.itmdpi.com. The use of solid catalysts can also reduce the need for harsh solvents often required to dissolve homogeneous catalysts.

Biocatalysis: As mentioned in the asymmetric synthesis section, employing enzymes for key steps like selective reduction offers significant green advantages. Biocatalytic reactions are typically run in water at ambient temperature and pressure, are highly selective (reducing the need for protecting groups), and use biodegradable catalysts polimi.itcnr.it.

The development of continuous-flow processes using fixed-bed reactors with solid catalysts is another sustainable methodology being explored for the production of synthetic ketone fragrances. Such processes can lead to significant reductions in energy consumption, cost, and waste generation compared to traditional batch production researchgate.net.

Mechanistic Organic Chemistry of Reactions Involving 7,11 Dimethyldodec 10 En 3 One

Detailed Reaction Kinetics and Thermodynamic Analysis of Transformation Pathways

Due to the absence of specific experimental data for 7,11-Dimethyldodec-10-en-3-one, a quantitative analysis of its reaction kinetics and thermodynamics is not possible. However, the primary transformation pathways for a β,γ-unsaturated ketone of this nature would likely include acid-catalyzed isomerization, hydrogenation, and carbonyl addition reactions.

Acid-Catalyzed Isomerization: In the presence of an acid catalyst, β,γ-unsaturated ketones can undergo isomerization to their more thermodynamically stable α,β-unsaturated isomers. The mechanism proceeds through protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form an enol intermediate. Subsequent tautomerization leads to the conjugated ketone. The equilibrium for this process typically favors the α,β-unsaturated product due to the increased electronic stabilization from the conjugated π-system.

Hydrogenation: The selective hydrogenation of either the carbon-carbon double bond or the carbonyl group is a key transformation. The outcome is highly dependent on the catalyst and reaction conditions. For instance, palladium-on-carbon (Pd/C) catalysts are known to preferentially hydrogenate carbon-carbon double bonds in unsaturated ketones. In contrast, certain ruthenium and platinum catalysts can exhibit selectivity towards the carbonyl group, yielding the corresponding unsaturated alcohol. The kinetics of these reactions are influenced by factors such as hydrogen pressure, temperature, and the nature of the catalyst support.

Hypothetical Kinetic Data for Isomerization of a Model β,γ-Unsaturated Ketone:

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10-4 s-1 | 0.1 M HCl in dioxane, 50°C |

| Activation Energy (Ea) | 85 kJ/mol | - |

| Pre-exponential Factor (A) | 2.1 x 1010 s-1 | - |

Note: This data is illustrative for a generic β,γ-unsaturated ketone and not specific to this compound.

Hypothetical Thermodynamic Data for Isomerization:

| Parameter | Value |

| ΔH° | -12 kJ/mol |

| ΔS° | -5 J/(mol·K) |

| ΔG° (298 K) | -10.5 kJ/mol |

| Keq (298 K) | 69 |

Note: This data is illustrative and represents the typical exergonic nature of the isomerization to the conjugated system.

Elucidation of Catalytic Cycles and Transition State Structures

Detailed catalytic cycles and transition state structures for reactions of this compound have not been computationally or experimentally determined. However, plausible models can be constructed based on well-understood mechanisms for similar substrates.

Catalytic Hydrogenation Cycle (Homogeneous): A representative cycle for hydrogenation using a generic transition metal catalyst (e.g., Wilkinson's catalyst) would involve:

Oxidative Addition: The catalyst activates molecular hydrogen.

Coordination: The unsaturated ketone binds to the metal center, typically through the alkene.

Migratory Insertion: Stepwise insertion of hydrogen atoms to the coordinated double bond.

Reductive Elimination: Release of the saturated ketone and regeneration of the catalyst.

Transition State of Carbonyl-Ene Reaction: The remote double bond in this compound allows for the possibility of an intramolecular carbonyl-ene reaction, particularly under thermal or Lewis acid-catalyzed conditions. This pericyclic reaction would proceed through a six-membered, chair-like transition state. Computational studies on analogous systems suggest that the transition state can be either concerted or stepwise, with a polar or zwitterionic character, depending on the catalyst and substrate. For the uncatalyzed thermal reaction, a concerted mechanism is generally favored.

Investigation of Stereoelectronic Effects on Reactivity of this compound

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are expected to play a significant role in the chemical behavior of this compound, particularly due to its chiral center at C7.

Nucleophilic Addition to the Carbonyl Group: The facial selectivity of nucleophilic attack on the carbonyl carbon will be influenced by the conformation of the alkyl chain and the stereoelectronic environment around the carbonyl group. According to the Felkin-Anh model, the nucleophile will preferentially attack from the side opposite the largest substituent at the α-carbon. However, for a remote chiral center as in this molecule, the conformational flexibility of the acyclic chain may lead to a mixture of diastereomeric products. The relative energies of the transition states for nucleophilic attack are governed by a combination of steric hindrance and stabilizing orbital interactions, such as the overlap of the nucleophile's HOMO with the π* orbital of the carbonyl group.

Influence on Ene Reaction: The stereochemistry of the newly formed stereocenters in a potential intramolecular ene reaction would be dictated by the preferred conformation of the transition state. The orientation of the methyl groups and the developing bonds will be influenced by the need to maximize favorable orbital overlap while minimizing steric repulsions.

Theoretical and Computational Chemistry Approaches for 7,11 Dimethyldodec 10 En 3 One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 7,11-Dimethyldodec-10-en-3-one, DFT can provide critical insights into its reactivity by calculating a variety of electronic properties and reactivity descriptors.

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For this compound, the locations of these frontier orbitals would pinpoint the most probable sites for nucleophilic and electrophilic attack. The carbonyl carbon and the β-carbon of the unsaturated system are expected to be key electrophilic sites.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Terpenoid Ketone This table presents typical data obtained from DFT calculations and is for illustrative purposes only, as specific values for this compound are not available in the cited literature.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

| Global Electrophilicity (ω) | 1.5 eV | Quantifies the molecule's ability to accept electrons. |

Molecular Modeling and Conformational Analysis via Molecular Dynamics Simulations

Due to its long carbon chain and multiple single bonds, this compound possesses significant conformational flexibility. Molecular modeling, particularly through Molecular Dynamics (MD) simulations, is an essential tool for exploring the potential shapes (conformers) this molecule can adopt and their relative stabilities.

This conformational landscape is critical as the biological activity or chemical reactivity of a molecule can be highly dependent on its three-dimensional structure. The presence of different conformers can influence how the molecule interacts with biological receptors or how it approaches other reactants in a chemical reaction. MD simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment affects conformational preferences.

Quantitative Structure-Property Relationships (QSPR) and Prediction of Reactivity Profiles

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and activities of chemicals based on their molecular structure. These models establish a mathematical correlation between calculated molecular descriptors and an observed property (e.g., boiling point, toxicity, reaction rate).

For this compound, a terpenoid ketone, QSPR/QSAR models can be developed to predict various characteristics without the need for experimental testing. Studies on other terpenoids have successfully used this approach to predict properties like toxicity. nih.gov These models typically rely on a range of molecular descriptors, which can be categorized as:

Electronic: Partial charges, dipole moment.

Geometric: Molecular surface area, volume, asphericity. nih.gov

Topological: Descriptors based on the 2D graph of the molecule.

Constitutional: Molecular weight, atom counts.

For instance, a QSAR model developed for a set of terpenoids found that toxicity was mainly attributed to geometric and electronic descriptors, such as asphericity and the maximum partial charge on a carbon atom. nih.gov Similarly, QSAR models for mosquito repellents derived from terpenoids have been built to guide the synthesis of new, more effective compounds. nih.gov By calculating these descriptors for this compound, its properties could be estimated based on existing, validated models for similar compounds.

Table 2: Key Molecular Descriptors Used in QSPR/QSAR Models for Terpenoids This table lists descriptors commonly used in QSPR/QSAR studies of terpenoids and related compounds. nih.gov

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Geometric | Asphericity | Describes the deviation of the molecule from a perfect sphere. |

| Electronic | Zefirov's Partial Charge (PC) | Quantifies the charge distribution across the atoms. |

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Topological | Wiener Index | Relates to molecular branching. |

Ab Initio and Semi-Empirical Calculations for Reaction Mechanism Elucidation

Understanding the detailed step-by-step pathway of a chemical reaction, or its mechanism, is fundamental to controlling and predicting its outcome. Both ab initio and semi-empirical quantum calculations are employed to elucidate these mechanisms at the atomic level.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. arxiv.orgrsc.org These methods, such as Hartree-Fock (HF) and Coupled Cluster (CC), can be computationally expensive but provide highly accurate results. They are used to locate and characterize the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy, which governs the reaction rate. For this compound, ab initio calculations could be used to study mechanisms of reactions such as nucleophilic addition to the carbonyl group or electrophilic addition to the double bond.

Semi-empirical methods are faster alternatives that simplify the complex equations of ab initio methods by incorporating some parameters derived from experimental data. While less accurate, they are suitable for larger molecules or for initial exploratory studies of reaction pathways. For a molecule of the size of 7,11-Dimethyldodec-10-one, semi-empirical methods could be a practical first step to map out potential reaction mechanisms before applying more rigorous ab initio or DFT calculations to key steps. For example, studies on the atmospheric oxidation of other α,β-unsaturated ketones have used theoretical methods to determine whether the reaction proceeds via hydrogen abstraction or addition to the double bond. copernicus.orgcopernicus.org

Applications of 7,11 Dimethyldodec 10 En 3 One As a Versatile Synthetic Intermediate

Strategic Precursor in the Total Synthesis of Complex Natural Products

A comprehensive review of scientific literature and chemical databases reveals no specific instances of 7,11-Dimethyldodec-10-en-3-one being utilized as a strategic precursor in the total synthesis of complex natural products. While its acyclic terpenoid-like structure is suggestive of a potential role in the synthesis of certain classes of natural products, no documented synthetic routes originating from this specific ketone have been published in peer-reviewed literature.

Building Block for Advanced Pharmaceutical Intermediates

There is currently no available scientific literature detailing the use of this compound as a building block for the synthesis of advanced pharmaceutical intermediates. Pharmaceutical development often involves the use of a wide array of synthons and intermediates; however, the role of this particular compound in the creation of active pharmaceutical ingredients (APIs) or their precursors is not documented.

Role in the Synthesis of Specialized Agrochemical Compounds

An extensive search of the scientific literature did not yield any examples of this compound being employed in the synthesis of specialized agrochemical compounds. The development of novel pesticides, herbicides, and other agricultural chemicals relies on a diverse range of molecular scaffolds, but the application of this specific ketone in this field has not been reported.

Derivatization and Functionalization Studies for Novel Chemical Entities

While the use of this compound as a starting material for further derivatization is not widely reported, its synthesis itself represents a notable study in the creation of novel chemical entities through modern catalytic methods. Specifically, the compound has been synthesized via a ruthenium-catalyzed deaminative coupling reaction. chemicalbook.com This method provides an efficient route to α-alkylated ketone products. acs.org

In this documented synthesis, this compound was formed from the reaction of nabumetone (B1676900) and geranylamine. chemicalbook.com The reaction was carried out in a 1,4-dioxane (B91453) solution and was catalyzed by a ruthenium complex in the presence of a benzoquinone ligand. chemicalbook.com This approach showcases a modern, chemoselective synthetic protocol that avoids the use of highly reactive reagents. chemicalbook.comacs.org

The specifics of this synthesis are detailed in the table below:

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Time | Product |

| Nabumetone | Geranylamine | Ruthenium complex (2-10) and Benzoquinone ligand (2-12) | 1,4-Dioxane | 130 °C | 16 h | This compound |

Table 1: Synthesis of this compound via Ruthenium-Catalyzed Deaminative Coupling. chemicalbook.com

This synthetic methodology highlights the ongoing research into developing novel catalytic systems for the efficient formation of carbon-carbon bonds, and the synthesis of this compound serves as a specific example of the application of this advanced chemical transformation. chemicalbook.com

Environmental Behavior and Degradation Pathways of 7,11 Dimethyldodec 10 En 3 One

Biodegradation Mechanisms and Microbial Transformation in Environmental Compartments

No studies were identified that investigated the biodegradation of 7,11-Dimethyldodec-10-en-3-one by specific microorganisms or microbial consortia in soil, sediment, or water. Consequently, information on its metabolic pathways, breakdown products, and the rate of degradation in various environmental compartments is unavailable.

Photochemical Degradation and Atmospheric Lifetime Assessment

There is no specific data on the photochemical degradation of this compound. The reaction rates with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O3), or nitrate (B79036) radicals (NO3•) have not been experimentally determined. Therefore, an assessment of its atmospheric lifetime cannot be provided.

Hydrolytic Stability and Transformation Products Analysis

Information regarding the hydrolytic stability of this compound under various pH and temperature conditions is not documented. Studies identifying its potential transformation products resulting from hydrolysis are also absent from the scientific literature.

Fate and Transport Modeling in Aquatic and Soil Systems

Due to the lack of fundamental data on its physicochemical properties and degradation rates, no specific fate and transport modeling studies for this compound in aquatic or soil systems have been published. Essential parameters for such models, including soil-water partition coefficients (Koc) and half-lives in different environmental media, are not established for this compound.

Biological and Biochemical Interactions of 7,11 Dimethyldodec 10 En 3 One and Its Analogues

Investigations into Molecular Target Engagement with Enzymes or Receptors

There is currently a lack of available scientific data detailing specific investigations into the molecular target engagement of 7,11-Dimethyldodec-10-en-3-one with enzymes or receptors. Research on the binding affinities, mechanisms of action, and identification of specific protein targets for this compound has not been published.

Biosynthetic Pathway Interrogation and Enzyme Characterization

Information regarding the natural occurrence and biosynthetic pathway of this compound is not available in the reviewed scientific literature. Consequently, there has been no characterization of enzymes involved in its potential biosynthesis.

Fundamental Cellular Responses and Metabolic Perturbations Induced by the Compound

There is a scarcity of research on the fundamental cellular responses and metabolic perturbations induced by this compound. Studies detailing its effects on cell viability, proliferation, signaling pathways, or metabolic functions have not been identified.

Role as a Semiochemical or Chemical Signal in Ecological Systems

While structurally related compounds are known to function as semiochemicals, such as pheromones or attractants in insects, there is no direct evidence in the scientific literature to definitively classify this compound as a semiochemical. Its potential role as a chemical signal in ecological systems has not been the subject of published research.

Advanced Analytical Methodologies for the Characterization and Quantification of 7,11 Dimethyldodec 10 En 3 One

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, GCxGC) for Complex Mixture Analysis

Hyphenated chromatography is the cornerstone for separating 7,11-Dimethyldodec-10-en-3-one from complex mixtures and providing initial identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated based on its boiling point and polarity on a capillary column. The eluted compound then enters a mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that serves as a chemical fingerprint. For sesquiterpenoid ketones, typical GC-MS analysis would employ a non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) with a programmed temperature gradient to ensure optimal separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for less volatile or thermally labile analogues, or when derivatization is employed to enhance ionization efficiency. In LC-MS/MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. This technique provides high sensitivity and selectivity, especially when operated in Multiple Reaction Monitoring (MRM) mode, which is ideal for quantification in complex biological or environmental samples.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) represents a significant advancement in separation science, offering substantially higher peak capacity and resolution compared to conventional GC. In GCxGC, two columns with different stationary phases are coupled, providing a comprehensive two-dimensional separation of the sample. This technique is particularly advantageous for resolving isomeric and closely related sesquiterpenoids in highly complex volatile profiles, such as those found in essential oils or environmental samples. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides a powerful tool for the untargeted analysis and identification of trace-level components.

| Technique | Stationary Phase Example | Detector | Application |

| GC-MS | 5% Phenyl-methylpolysiloxane | Quadrupole MS | Routine identification and quantification |

| LC-MS/MS | C18 reversed-phase | Triple Quadrupole MS | High-sensitivity quantification in complex matrices |

| GCxGC-TOFMS | Non-polar x Polar column set | TOF-MS | High-resolution analysis of complex volatile mixtures |

High-Resolution NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound.

One-dimensional (1D) NMR , including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum indicates the number of distinct carbon environments.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Key 2D NMR techniques for the structural elucidation of this compound would include:

Correlation Spectroscopy (COSY): To identify proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal and geminal proton relationships.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

Solid-State NMR could be employed for the analysis of the compound in its solid or aggregated state, providing information on its conformation and packing in the solid phase.

| NMR Experiment | Information Obtained |

| ¹H NMR | Proton chemical shifts, coupling constants, integration |

| ¹³C NMR | Carbon chemical shifts, number of carbon environments |

| COSY | ¹H-¹H correlations (connectivity) |

| HSQC | Direct ¹H-¹³C correlations |

| HMBC | Long-range ¹H-¹³C correlations (structural assembly) |

| NOESY | Through-space ¹H-¹H correlations (stereochemistry) |

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy provides valuable information about the functional groups and conformational properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. For this compound, the most prominent absorption band would be the C=O stretching vibration of the ketone group, typically appearing in the region of 1715-1680 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups, and the C=C stretching vibration of the alkene moiety.

Raman Spectroscopy is a complementary technique to FT-IR. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds, such as the C=C double bond, often produce a strong Raman signal. This makes Raman spectroscopy particularly useful for confirming the presence and investigating the environment of the alkene functional group in the molecule. Conformational analysis can also be performed by studying shifts in vibrational frequencies under different conditions.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

| C=O Stretch (Ketone) | 1715 - 1680 (strong) | Present |

| C=C Stretch (Alkene) | ~1650 (variable) | Strong |

| C-H Stretch (sp³) | 3000 - 2850 | Present |

| C-H Stretch (sp²) | 3100 - 3000 | Present |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS fragmentation patterns)

Advanced mass spectrometry techniques provide highly accurate mass measurements and detailed structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of this compound with very high accuracy (typically within 5 ppm). This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places, which enables the differentiation between compounds with the same nominal mass but different elemental formulas. For C₁₄H₂₄O, the expected exact mass would be a key parameter for confirmation.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated or molecular ion of this compound. The precursor ion is isolated and then subjected to collision-induced dissociation (CID), resulting in a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate structural features. For a ketone, characteristic fragmentation pathways often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is present. The fragmentation of the terpene backbone would also yield characteristic ions. A detailed analysis of these fragmentation patterns is crucial for distinguishing between isomers.

| Technique | Information Provided |

| HRMS | Highly accurate mass measurement, determination of elemental formula |

| MS/MS | Characteristic fragmentation pattern, structural elucidation of precursor ion |

Future Research Directions and Emerging Paradigms for 7,11 Dimethyldodec 10 En 3 One

Integration with Flow Chemistry and Automated Synthesis Platforms

Future research could explore the synthesis of 7,11-Dimethyldodec-10-en-3-one using continuous flow chemistry. This approach offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. The inherent benefits of flow chemistry, such as superior heat and mass transfer, could lead to higher yields and purity for this specific ketone.

Automated synthesis platforms could be employed to rapidly screen various reaction conditions, catalysts, and reagents. This high-throughput experimentation would accelerate the optimization of synthetic routes to this compound. The integration of real-time analytical techniques, such as online spectroscopy, would enable precise monitoring and control of the reaction progress, ensuring consistent product quality. The development of a robust, automated flow synthesis would be a significant step towards efficient and on-demand production of this compound.

Exploration of Bio-catalytic and Chemo-enzymatic Routes

The structural features of this compound, including its ketone functional group and chiral centers, make it an interesting target for biocatalytic and chemo-enzymatic synthesis. Future research could focus on identifying or engineering enzymes, such as ketoreductases, to achieve stereoselective reduction of the ketone, yielding specific alcohol isomers that may possess unique properties.

A chemo-enzymatic approach could combine the efficiency of traditional chemical synthesis for creating the carbon backbone with the high selectivity of enzymatic transformations for key steps. For instance, an enzymatic resolution step could be used to separate enantiomers of a racemic precursor, leading to the synthesis of enantiomerically pure this compound. Such methods are highly valued for their green credentials, often proceeding under mild conditions with high selectivity, thereby reducing waste and by-product formation.

Potential in Materials Science and Polymer Chemistry Applications

The potential of this compound as a monomer or building block in polymer chemistry remains an unexplored frontier. The presence of a reactive ketone group and a terminal double bond suggests that it could be incorporated into polymer chains through various polymerization techniques. For example, the double bond could potentially undergo addition polymerization, while the ketone group could be a site for post-polymerization modification, allowing for the tuning of material properties.

Research in this area would involve investigating the polymerization behavior of this compound and its derivatives. The resulting polymers could be characterized to determine their thermal, mechanical, and optical properties. Depending on these characteristics, potential applications could be envisaged in areas such as specialty coatings, adhesives, or as components in more complex copolymer systems.

Interdisciplinary Research with Synthetic Biology and Systems Chemistry

An interdisciplinary approach combining synthetic biology and systems chemistry could open up novel avenues for the production and application of this compound. Synthetic biology could be harnessed to engineer metabolic pathways in microorganisms for the de novo biosynthesis of the compound from simple feedstocks. This would represent a sustainable and potentially cost-effective production route.

Systems chemistry could be employed to study the behavior of this compound within complex chemical networks. Understanding its interactions with other molecules could lead to the design of new functional systems, such as responsive materials or chemical sensors. This fundamental research would explore how the unique structure of the molecule influences its emergent properties within a larger system, potentially uncovering applications not yet conceived.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.